5-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine
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Description
5-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C15H14F3N5O and its molecular weight is 337.306. The purity is usually 95%.
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Biological Activity
The compound 5-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine is a novel organic molecule of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological properties, and applications based on available research findings.
Structural Characteristics
This compound features a triazole ring , an azetidine ring , and a trifluoromethyl-pyridine moiety , which contribute to its biological activity. The cyclopropyl group attached to the triazole ring may enhance its pharmacological profile by influencing steric and electronic properties.
Molecular Structure
Component | Description |
---|---|
Triazole Ring | A five-membered ring containing three nitrogen atoms, known for diverse biological activities. |
Azetidine Ring | A saturated four-membered ring that can influence the compound's interaction with biological targets. |
Trifluoromethyl Group | Enhances lipophilicity and metabolic stability. |
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Triazole Ring : Achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an alkyne and an azide.
- Synthesis of the Azetidine Ring : Formed via cyclization reactions involving suitable precursors.
- Introduction of the Trifluoromethyl Group : Often achieved through electrophilic fluorination methods.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have shown effectiveness against both Gram-positive and Gram-negative bacteria. Specific studies highlight:
- In vitro Studies : Demonstrated potent antibacterial activity with minimum inhibitory concentrations (MICs) in the range of 0.5 to 16 µg/mL against various bacterial strains .
Anticancer Properties
The compound's structural features suggest potential as an anticancer agent. Preliminary studies have indicated:
- Kinase Inhibition : Similar triazole derivatives have been reported to inhibit key kinases involved in cancer progression, such as c-Met and EGFR .
- Cell Proliferation Assays : Various derivatives showed IC50 values in the low micromolar range, indicating their potential to inhibit cancer cell proliferation effectively .
The mechanism by which this compound exerts its biological effects likely involves:
- Targeting Specific Enzymes or Receptors : Binding to active sites on enzymes or receptors, thereby modulating their activity.
- Influencing Cellular Pathways : Altering signaling pathways that lead to apoptosis or inhibition of cell division.
Study 1: Antimicrobial Evaluation
A study evaluated several triazole derivatives for antimicrobial activity. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values comparable to established antibiotics .
Study 2: Anticancer Activity
In a preclinical study assessing the anticancer potential of triazole derivatives, the compound was found to inhibit growth in various cancer cell lines (e.g., A549 lung cancer cells) with IC50 values ranging from 5 to 15 µM .
Properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N5O/c16-15(17,18)13-4-3-10(5-19-13)14(24)22-6-11(7-22)23-8-12(20-21-23)9-1-2-9/h3-5,8-9,11H,1-2,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWKUQATUQDSMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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